molecular formula C11H14O B1642632 (2-Cyclopropylethoxy)benzene

(2-Cyclopropylethoxy)benzene

Cat. No.: B1642632
M. Wt: 162.23 g/mol
InChI Key: STBOUGXOOXAPGS-UHFFFAOYSA-N
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Description

(2-Cyclopropylethoxy)benzene is a synthetic aromatic ether compound intended solely for research and development purposes in a laboratory setting. Compounds featuring a cyclopropyl-containing side chain attached to a benzene ring are of significant interest in organic and medicinal chemistry. The cyclopropyl group can be used as a radical clock in mechanistic studies due to its tendency to undergo ring-opening reactions under specific conditions . Furthermore, such structural motifs are frequently employed as key intermediates in multi-step synthetic routes. For instance, structurally related cyclopropylmethoxybenzene derivatives are utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and heterocyclic compounds with potential biological activity . Researchers value this chemical building block for its potential to impart specific steric and electronic properties to target molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-cyclopropylethoxybenzene

InChI

InChI=1S/C11H14O/c1-2-4-11(5-3-1)12-9-8-10-6-7-10/h1-5,10H,6-9H2

InChI Key

STBOUGXOOXAPGS-UHFFFAOYSA-N

SMILES

C1CC1CCOC2=CC=CC=C2

Canonical SMILES

C1CC1CCOC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylethoxy Benzene and Analogues

General Strategies for Aryl Alkyl Ether Synthesis

The formation of the aryl alkyl ether bond is a cornerstone of organic synthesis. For a target like (2-Cyclopropylethoxy)benzene, this involves coupling a phenol (B47542) or its derivative with an appropriate alkyl component.

Etherification of Phenolic Groups (e.g., Copper-Catalyzed, Mitsunobu Reaction)

While the Williamson ether synthesis is a classic method, modern techniques offer milder conditions and broader substrate scopes. wikipedia.orgorgchemres.org This reaction typically involves an SN2 reaction between an alkoxide, such as sodium phenoxide, and a primary alkyl halide. wikipedia.org

Copper-Catalyzed Etherification: The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for forming diaryl ethers and can be adapted for alkyl aryl ethers. wikipedia.org Modern protocols use various copper catalysts and ligands to couple phenols with alkyl halides under milder conditions than the traditional high-temperature Ullmann reaction. nih.gov For instance, copper(I) β-diketiminato catalysts have been employed for the etherification of sp³ C-H bonds with acyl-protected phenols, offering a direct way to form C-O bonds. acs.orgnih.gov These methods are advantageous for creating sterically hindered ethers. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for converting primary and secondary alcohols into various functional groups, including phenyl ethers, under mild, neutral conditions. byjus.comwikipedia.orgalfa-chemistry.com The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. missouri.eduorganic-chemistry.org The activated alcohol then undergoes an SN2 reaction with a nucleophile, in this case, a phenol. missouri.edu A key feature of the Mitsunobu reaction is the inversion of configuration at the alcohol's stereocenter, which is crucial for controlling stereochemistry in the synthesis of chiral analogues. missouri.eduorganic-chemistry.org

MethodReagentsKey Features
Williamson Ether Synthesis Phenoxide, Primary Alkyl Halide, BaseClassic SN2 reaction; simple and widely used. wikipedia.org
Copper-Catalyzed Etherification Phenol, Alkyl Halide, Copper Catalyst, LigandsEffective for hindered ethers; milder than classic Ullmann. nih.gov
Mitsunobu Reaction Phenol, Alcohol, PPh₃, DEAD/DIADMild, neutral conditions; results in inversion of configuration. missouri.eduorganic-chemistry.org

Construction of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a strained, three-membered carbocycle found in many biologically active molecules. nih.govacs.org Its synthesis is a well-studied area of organic chemistry with several reliable methods.

Cyclopropanation Reactions (e.g., Catalytic Cyclopropanation, Simmons-Smith Reaction, Corey-Chaykovsky Reaction)

These reactions typically involve the addition of a carbene or carbenoid to an alkene.

Catalytic Cyclopropanation: Transition-metal catalysts are often used to mediate the reaction of diazo compounds with alkenes. acs.org This method is highly efficient and can achieve significant control over both relative and absolute stereochemistry through the use of chiral catalysts. acs.orgnih.gov For example, cobalt and rhodium catalysts can be used to generate carbenes from precursors like tosylhydrazones or gem-dichloroalkanes for asymmetric cyclopropanation. acs.orgnih.gov

Simmons-Smith Reaction: This is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically. nih.govorganicreactions.org The reaction uses an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. masterorganicchemistry.comwikipedia.org A significant advantage is that the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org Modifications, such as the Furukawa modification using diethylzinc (Et₂Zn), can enhance reactivity. wikipedia.org

Corey-Chaykovsky Reaction: This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound (enone) to produce a cyclopropane. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction proceeds via a 1,4-conjugate addition of the ylide, followed by an intramolecular nucleophilic substitution to form the three-membered ring. organic-chemistry.orgadichemistry.com Unlike the Simmons-Smith reaction, the Corey-Chaykovsky reaction is often diastereoselective, favoring the formation of the trans cyclopropane regardless of the alkene geometry, due to bond rotation in the intermediate. wikipedia.orgadichemistry.com

ReactionReagent(s)Key FeaturesStereochemistry
Catalytic Cyclopropanation Diazo Compound, Metal CatalystHighly efficient; can be made enantioselective with chiral catalysts. acs.orgnih.govCatalyst-dependent
Simmons-Smith Reaction CH₂I₂, Zn(Cu) or Et₂ZnWide functional group tolerance; avoids hazardous diazomethane. organicreactions.orgStereospecific (retention)
Corey-Chaykovsky Reaction Sulfur Ylide, EnoneForms cyclopropanes from α,β-unsaturated carbonyls. nrochemistry.comorganic-chemistry.orgDiastereoselective (often trans)

Ring-Closing Reactions (e.g., SN2-type ring-closing for cyclopropane nitriles)

Cyclopropanes can also be formed through intramolecular cyclization. A common strategy is the Michael-Initiated Ring Closure (MIRC), where a nucleophile adds to an electron-poor alkene (a Michael acceptor), generating an enolate that then undergoes an intramolecular SN2 reaction to close the ring. acsgcipr.org This method requires a substrate with a nucleophilic center and a leaving group in a 1,3-relationship. For example, treatment of a γ-halonitrile with a strong base can generate a carbanion that displaces the halide to form a cyclopropyl nitrile. wikipedia.org

Cycloalkylation Approaches

Intramolecular cross-electrophile coupling reactions provide another route to cyclopropanes. For instance, derivatives of 1,3-diols can be converted into mono- and 1,2-disubstituted cyclopropanes using a nickel-catalyzed reaction. organic-chemistry.org This approach is valuable for creating cyclopropanes from readily available starting materials derived from aldol reactions. organic-chemistry.org

Convergent and Stereoselective Synthesis of this compound and its Stereoisomers

A convergent synthesis of this compound would involve preparing the 2-cyclopropylethanol side chain and the phenolic component separately before coupling them.

Convergent Approach:

Synthesis of 2-cyclopropylethanol: This can be achieved by the cyclopropanation of allyl alcohol using the Simmons-Smith reaction. The hydroxyl group in allyl alcohol directs the carbenoid addition, leading to good yields.

Etherification: The resulting 2-cyclopropylethanol can then be coupled with phenol using the Mitsunobu reaction or converted to a halide/tosylate for a Williamson ether synthesis with sodium phenoxide.

Stereoselective Synthesis of Analogues: The synthesis of stereoisomers of this compound analogues, for example, those with substituents on the cyclopropane ring, requires careful control of stereochemistry.

Diastereoselectivity: If a substituted alkene like 4-phenoxybut-2-ene is used as a precursor, cyclopropanation can lead to cis and trans diastereomers. The Simmons-Smith reaction is stereospecific, meaning a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will yield a trans product. wikipedia.org In contrast, the Corey-Chaykovsky reaction often favors the thermodynamically more stable trans product. adichemistry.com

Enantioselectivity: To synthesize a specific enantiomer of a chiral analogue, an asymmetric cyclopropanation is necessary. This can be achieved using chiral catalysts in metal-catalyzed cyclopropanations or by employing chiral auxiliaries on the alkene substrate. acs.orgacs.org Tandem reactions, where an asymmetric addition to an aldehyde creates a chiral allylic alcohol that then undergoes a diastereoselective cyclopropanation in one pot, are particularly efficient for generating chiral cyclopropyl alcohols with high stereocontrol. acs.orgnih.gov These chiral building blocks can then be incorporated to form the final chiral ether.

Development of Scalable Synthetic Routes

The development of scalable synthetic routes is essential for the practical application of this compound and its analogues. While specific scalable syntheses for this compound are not detailed in the provided search results, general principles for creating scalable syntheses of related aromatic compounds can be inferred. Key considerations for scalability include the use of readily available and cost-effective starting materials, minimizing the number of synthetic steps, and employing robust reaction conditions that are amenable to large-scale production.

For instance, a convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, which are structurally related to the target molecule, has been developed. This method involves the reaction of substituted phenols with propargyl bromide in the presence of potassium carbonate as a base and acetone as a solvent, achieving good yields (53–85%) plos.org. The low cost and ready availability of the starting materials contribute to the scalability of this process plos.org.

Furthermore, the optimization of reaction conditions, such as the choice of solvent and base, is critical for maximizing yield and purity on a larger scale. For example, in the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, a 74% yield was achieved using acetone and potassium carbonate under reflux conditions plos.org.

Specific Methods for this compound or Halogenated Derivatives

The synthesis of halogenated benzene (B151609) derivatives often serves as a crucial step in the preparation of more complex molecules. Halogenation of the benzene ring can be achieved through various methods.

Radical halogenation can occur on the alkyl substituents of alkylbenzenes, with the benzylic position being particularly reactive due to the stability of the resulting benzylic radical pressbooks.pub. Once a halogen is introduced, it can serve as a handle for further functionalization through substitution or elimination reactions pressbooks.pub.

For the direct halogenation of the benzene ring, electrophilic aromatic substitution is a common strategy. To control the regioselectivity of these reactions, blocking groups can be employed. For example, the sulfonation of bromobenzene with a bulky SO3H group directs subsequent bromination to the ortho position pressbooks.pub. The blocking group can then be removed by heating in an acidic solution pressbooks.pub.

Additionally, the reactivity of the benzene ring can be modulated by converting strongly activating groups, such as hydroxyl (-OH) or amino (-NH2) groups, into milder activating groups like esters (-OCOR) or amides (-NHCOR) to prevent undesired multiple halogenations pressbooks.pub. These protecting groups can be removed later in the synthetic sequence pressbooks.pub.

A patented process for preparing halogenated benzene derivatives utilizes a zeolite modified with a metal salt as a catalyst for the halogenation of benzene or its derivatives google.com.

Novel Synthetic Routes and Catalytic Systems

Recent advances in organic synthesis have led to the development of novel and efficient methods for constructing molecules like this compound. These methods often employ advanced catalytic systems to achieve high selectivity and yield under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been optimized for the synthesis of cyclopropyl-substituted aromatic compounds.

A combination of palladium(II) acetate and the bulky, electron-rich ligand SPhos has been shown to be highly effective for the Suzuki-Miyaura coupling of cyclopropylboronic acid with various bromothiophenes, yielding the desired cyclopropylthiophenes in high yields (69–93%) with low catalyst loading (0.25–1 mol% Pd(OAc)2 and 0.5–2 mol% SPhos) nih.govsemanticscholar.org. This method is scalable, with successful reactions demonstrated on a 0.3–1.5 mole scale semanticscholar.org.

Reactant 1Reactant 2Catalyst SystemProductYield
BromothiopheneCyclopropylboronic acidPd(OAc)2 / SPhosCyclopropylthiophene69-93% semanticscholar.org

This catalytic system offers a significant improvement over previously reported methods that often required higher catalyst loadings and resulted in lower yields nih.gov. The general catalytic cycle for such reactions involves oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product and regenerate the palladium(0) catalyst youtube.com.

Metal-Free Synthetic Conditions

In an effort to develop more sustainable and cost-effective synthetic methods, there is growing interest in metal-free cross-coupling reactions. One such approach involves the use of mixed alkoxy bases to promote the direct C-H arylation of benzene with aryl iodides.

A combination of potassium ethoxide (EtOK) and potassium tert-butoxide (t-BuOK) has been shown to efficiently mediate the cross-coupling of benzene and aryl iodides at 80 °C without the need for any transition metal catalyst or specialized ligands . This method provides a straightforward route to biaryl compounds in good yields .

Electrophotocatalytic Approaches

Electrophotocatalysis combines the principles of electrochemistry and photocatalysis to drive chemical reactions. This approach can generate highly reactive intermediates that enable challenging transformations.

The electrophotocatalytic heterofunctionalization of arenes, including benzene, has been achieved using 2,3-dichloro-5,6-dicyanoquinone (DDQ) as a photocatalyst under mild electrochemical potential and visible-light irradiation researchgate.net. This method allows for the oxidant-free hydroxylation, alkoxylation, and amination of arenes with high chemoselectivity researchgate.net.

Another innovative approach utilizes a trisaminocyclopropenium (TAC) ion catalyst, which is electrochemically oxidized to a radical dication that can participate in catalytic cycles researchgate.net. The combination of organic electrosynthesis and photoredox catalysis, termed molecular photoelectrocatalysis, allows for the generation of highly oxidizing or reducing species that can activate molecules for subsequent reactions researchgate.net.

ApproachCatalyst/MediatorSubstratesTransformation
Electrophotocatalysis2,3-dichloro-5,6-dicyanoquinone (DDQ)ArenesHydroxylation, Alkoxylation, Amination researchgate.net
ElectrophotocatalysisTrisaminocyclopropenium (TAC) ionBenzene, PyrazoleC-H Functionalization researchgate.net

These cutting-edge techniques offer promising avenues for the synthesis of this compound and its analogues under environmentally friendly conditions.

Reactivity and Transformation Mechanisms of 2 Cyclopropylethoxy Benzene

Reactivity of the Cyclopropyl (B3062369) Group

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts alkene-like character to its carbon-carbon bonds. This strain is the driving force for many of its characteristic reactions.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage under various conditions, including acid catalysis and radical mechanisms. In the presence of Lewis or Brønsted acids, the cyclopropane ring can be activated, facilitating nucleophilic attack that leads to ring opening. For instance, electrophilic addition of strong acids can protonate a C-C bond, leading to the formation of a carbocation intermediate that is then attacked by a nucleophile, resulting in a 1,3-difunctionalized propane derivative. The regioselectivity of the ring opening is often influenced by the electronic nature of the substituents on the ring.

Photocatalytic processes can also induce ring-opening. For example, the photoreduction of an activated aryl cyclopropyl ketone can generate a ring-opened distonic radical anion, which can then participate in cycloaddition reactions. While this specific example involves a ketone, similar principles of radical-mediated ring-opening can be extrapolated to other cyclopropane-containing structures.

Isomerization Reactions (e.g., Zinc Iodide-Mediated 1,2-Hydride Shifts)

Cyclopropyl ethers are known to undergo isomerization to allyl ethers, a reaction that can be effectively catalyzed by zinc iodide. rsc.orgacs.org This transformation proceeds through a stepwise mechanism involving a 1,2-hydride shift. rsc.org The reaction is initiated by the interaction of zinc iodide with the cyclopropane ring, causing the cleavage of a C-C bond to form a ring-opened zwitterionic intermediate. acs.org This is followed by an intramolecular 1,2-hydride shift, which results in the formation of a double bond and the liberation of the zinc iodide catalyst, yielding the corresponding allyl ether. acs.org Stereochemical studies and deuterium labeling experiments have confirmed this mechanistic pathway. rsc.orgacs.org For (2-Cyclopropylethoxy)benzene, this isomerization would be expected to yield (But-3-enyloxy)benzene.

Table 1: Mechanistic Steps of Zinc Iodide-Mediated Isomerization

Step Description Intermediate/Product
1 Attack of zinc iodide on the cyclopropane ring. Ring-opened zwitterionic adduct.
2 Cleavage of the C-C bond adjacent to the ether linkage. Zwitterionic intermediate.
3 Intramolecular 1,2-hydride shift. Transition state leading to double bond formation.

| 4 | Elimination of zinc iodide catalyst. | Allyl ether product. |

Radical Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group can participate in a variety of radical reactions. The high strain energy of the ring facilitates the rapid ring-opening of cyclopropylcarbinyl radicals to form homoallyl radicals. This isomerization is a key step in many radical-mediated transformations. For instance, the photolysis of cyclopropane carboxaldehyde produces cyclopropyl radicals, which subsequently isomerize to allyl radicals. chemistrysteps.com

In the context of this compound, a radical generated on the carbon adjacent to the cyclopropyl ring would readily undergo ring-opening. This process can be initiated by various radical initiators or through photocatalysis. The resulting alkyl radical can then undergo further reactions, such as addition to unsaturated systems or cyclization, providing a pathway to more complex molecular architectures. nih.gov

Reactivity of the Ether Linkage (C-O-C)

The ether linkage in this compound is generally stable but can undergo specific reactions, most notably cleavage under strong acidic conditions and functionalization at the adjacent carbon atoms.

Cleavage Reactions

The C-O bond of an ether can be cleaved by treatment with strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). In the case of aryl alkyl ethers like this compound, the cleavage occurs selectively at the alkyl C-O bond. The phenoxy C-O bond remains intact due to the high strength associated with the sp²-hybridized carbon of the benzene (B151609) ring.

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). The halide anion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the ethoxy group in an Sₙ2 reaction. This results in the formation of phenol (B47542) and 1-bromo-2-cyclopropylethane or 1-iodo-2-cyclopropylethane.

Table 2: Products of Ether Cleavage of this compound with HX

Reagent Alkyl Product Aryl Product
HBr (excess) 1-Bromo-2-cyclopropylethane Phenol

Functionalization at Alpha-Positions to Oxygen

The C-H bonds at the alpha-position to the ether oxygen (ArO-CH₂-R) are activated and can be selectively functionalized. Recent advances in photocatalysis have enabled the direct C-H functionalization of aryl alkyl ethers. rsc.orgacs.org This process typically involves a single-electron oxidation of the electron-rich benzene ring by an excited photocatalyst to form a radical cation. rsc.orgresearchgate.net Subsequent deprotonation of the alpha C-H bond by a weak base yields a stabilized α-aryloxyalkyl radical. rsc.orgacs.org This radical intermediate can then be trapped by a variety of radical acceptors, such as electron-poor alkenes, for C-C bond formation, or other reagents for cyanation and allylation. rsc.orgacs.orgresearchgate.net This method allows for the introduction of various functional groups at the carbon atom directly attached to the phenoxy group in this compound.

Iron-catalyzed dehydrogenative α-oxygenation of ethers under aerobic conditions presents another route for functionalization, proceeding through a peroxobisether intermediate. liv.ac.uk

Reactivity of the Benzene Ring

The oxygen atom in the (2-Cyclopropylethoxy) group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, particularly at the ortho and para positions. allen.inshaalaa.com Consequently, the benzene ring of this compound is activated towards electrophilic attack, making it more reactive than benzene itself. organicmystery.com

Electrophilic Aromatic Substitution Reactions

The (2-Cyclopropylethoxy) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org This is due to the stabilization of the cationic intermediate (the sigma complex) formed during the reaction, where the positive charge can be delocalized onto the oxygen atom of the ether. organicchemistrytutor.com

The nitration of this compound is expected to proceed readily under mild conditions, such as treatment with dilute nitric acid, to yield a mixture of ortho- and para-nitrothis compound. byjus.comyoutube.com The use of a mixture of concentrated nitric acid and sulfuric acid would also effect this transformation, likely with increased yields but potentially with a higher risk of polysubstitution if the conditions are not carefully controlled. byjus.com

Table 1: Predicted Products and Conditions for the Nitration of this compound

ReagentsTemperatureMajor Products
Dilute HNO₃Low (e.g., 298 K)1-(2-Cyclopropylethoxy)-2-nitrobenzene and 1-(2-Cyclopropylethoxy)-4-nitrobenzene
Conc. HNO₃, Conc. H₂SO₄Not exceeding 50°C1-(2-Cyclopropylethoxy)-2-nitrobenzene and 1-(2-Cyclopropylethoxy)-4-nitrobenzene

Data is predicted based on the known reactivity of phenols and aryl ethers. byjus.comyoutube.com

Sulfonation of this compound can be achieved by heating with concentrated sulfuric acid or by treatment with fuming sulfuric acid at a lower temperature. acs.orggoogle.com This reversible reaction is expected to yield predominantly the para-substituted product, 4-(2-Cyclopropylethoxy)benzenesulfonic acid, due to the steric hindrance at the ortho positions. acs.org

Table 2: Predicted Products and Conditions for the Sulfonation of this compound

ReagentsConditionsMajor Product
Concentrated H₂SO₄Heating under reflux4-(2-Cyclopropylethoxy)benzenesulfonic acid
Fuming H₂SO₄ (H₂SO₄ + SO₃)Warming under reflux (e.g., 40°C)4-(2-Cyclopropylethoxy)benzenesulfonic acid

Data is predicted based on the known reactivity of alkoxybenzenes. acs.orggoogle.com

Halogenation of this compound, for instance with bromine, is anticipated to occur rapidly, even in the absence of a Lewis acid catalyst, due to the activating nature of the alkoxy group. wikipedia.org The reaction in a non-polar solvent like carbon disulfide would likely produce a mixture of ortho- and para-bromothis compound, with the para isomer being the major product. stackexchange.com In more polar solvents, or with bromine water, polysubstitution to yield 2,4,6-tribromo-(2-cyclopropylethoxy)benzene could occur. stackexchange.com

Table 3: Predicted Products and Conditions for the Bromination of this compound

ReagentsSolventMajor Products
Br₂CS₂ or CHCl₃ (low polarity)1-Bromo-2-(2-cyclopropylethoxy)benzene and 1-Bromo-4-(2-cyclopropylethoxy)benzene
Bromine waterH₂O (polar)2,4,6-Tribromo-1-(2-cyclopropylethoxy)benzene

Data is predicted based on the known reactivity of phenol and aryl ethers. stackexchange.comyoutube.com

This compound is expected to undergo Friedel-Crafts reactions. In Friedel-Crafts alkylation, reaction with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride would yield a mixture of ortho- and para-alkylated products. youtube.com However, a significant challenge with Friedel-Crafts alkylation on activated rings is the potential for polyalkylation, as the product is more reactive than the starting material. lkouniv.ac.in

Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, is a more controlled reaction. tamu.eduwisc.edu It is expected to produce a mixture of ortho- and para-acylated products, with the para isomer being the major product. youtube.com Unlike alkylation, the acylation product is deactivated towards further substitution, thus preventing polyacylation. stackexchange.com

Table 4: Predicted Products and Conditions for Friedel-Crafts Reactions of this compound

ReactionReagentsMajor Products
AlkylationR-Cl, AlCl₃1-(2-Cyclopropylethoxy)-4-alkylbenzene and 1-(2-Cyclopropylethoxy)-2-alkylbenzene
AcylationRCOCl, AlCl₃4-(2-Cyclopropylethoxy)acetophenone and 2-(2-Cyclopropylethoxy)acetophenone

Data is predicted based on the known reactivity of anisole. youtube.comtamu.edu

Directed C-H Functionalization Strategies

Modern synthetic methods offer alternatives to classical electrophilic aromatic substitution for the functionalization of aryl C-H bonds. For aryl ethers, directed C-H functionalization strategies often employ transition metal catalysts that coordinate to the ether oxygen, enabling selective activation of the C-H bonds at the ortho position. nih.gov

While specific examples for this compound are not detailed in the literature, palladium-catalyzed olefinations of ortho-C-H bonds in aryl ethyl ethers have been developed using mono-protected amino acid (MPAA) ligands. nih.gov This approach demonstrates the potential for the ether oxygen of the (2-Cyclopropylethoxy) group to act as a directing group, facilitating the introduction of various functional groups at the positions ortho to the substituent. This strategy offers a powerful tool for the regioselective synthesis of complex molecules that may not be accessible through traditional electrophilic substitution pathways. nih.gov

Benzyne-Mediated Reactions

Benzynes are highly reactive intermediates that can undergo a variety of pericyclic reactions and nucleophilic additions. The generation of a benzyne intermediate from a derivative of this compound, for instance, from an ortho-dihalo or ortho-silyl triflate precursor, would open up pathways for intramolecular transformations.

While no specific benzyne-mediated reactions of this compound have been reported in the reviewed literature, the behavior of similar systems allows for informed speculation. The tethered cyclopropylethoxy chain could potentially interact with the benzyne moiety. Intramolecular [4+2] cycloadditions of benzynes with tethered dienes, enynes, and arenes are known to produce complex polycyclic aromatic compounds. nih.gov In a hypothetical scenario, if the side chain of this compound were modified to contain a conjugated system, it could undergo an intramolecular Diels-Alder reaction with the benzyne.

More plausibly, the ether oxygen could act as an intramolecular nucleophile. Trapping reactions of benzynes initiated by the intramolecular nucleophilic addition of a carbonyl oxygen have been documented. figshare.com By analogy, the ether oxygen in this compound could potentially add to one of the carbons of the benzyne triple bond, leading to a zwitterionic intermediate that could be trapped by an external reagent. However, the flexibility and length of the ethoxy linker would be crucial in determining the feasibility and outcome of such an intramolecular cyclization.

Radical-Mediated Functionalization

Radical-mediated reactions offer a powerful tool for the functionalization of C-H bonds and the transformation of strained ring systems. For this compound, radical processes could be initiated at several positions, leading to diverse products.

Aromatic C-H Functionalization: The alkoxy group of this compound is an electron-donating group, which activates the aromatic ring. Recent advances in photoredox catalysis have enabled the distal C-H functionalization of electron-rich arenes like alkoxyarenes. nih.govrsc.org This proceeds through the formation of an arene radical cation, which then leads to a cyclohexadienyl radical. A subsequent radical-radical coupling can introduce a new functional group at a position meta or para to the alkoxy group. nih.gov

Side-Chain Functionalization and Ring-Opening: The cyclopropyl group is known to be susceptible to ring-opening under radical conditions. A radical generated elsewhere in the molecule or from an external source could be trapped by the cyclopropane ring, leading to its cleavage. Oxidative radical ring-opening/cyclization of cyclopropane derivatives is a well-established method in organic synthesis. nih.gov For instance, a radical generated on the benzylic-like carbon of the ethoxy group could potentially lead to a cascade involving the opening of the cyclopropane ring.

The general mechanism for a radical-mediated ring-opening of a cyclopropyl group involves the addition of a radical to the ring, followed by homolytic cleavage of one of the internal C-C bonds to generate a more stable, open-chain radical. This new radical intermediate can then undergo further reactions.

Below is a table summarizing research findings on radical-mediated functionalization of analogous compounds.

Substrate TypeRadical SourceReaction ConditionsProduct TypeYield (%)Ref.
AlkoxyarenesOrganic Photocatalyst390 nm light, Imidazolium esterAlkoxycarbonylated arene78 wikipedia.org
MethylenecyclopropanesPhenylselenyl radical(NH₄)₂S₂O₈3-ArylselanylnaphthaldehydeN/A nih.gov
CyclopropanolsSilver(I) catalystK₂S₂O₈, NCSChlorinated ketoneN/A nih.gov

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

Intermolecular and Intramolecular Reaction Cascades

Reaction cascades, where a single event triggers a series of subsequent transformations, can rapidly build molecular complexity. The structure of this compound offers intriguing possibilities for such cascades, particularly those initiated by the ring-opening of the cyclopropyl group.

Intramolecular Cascades: The ring-opening of a cyclopropane can generate a reactive intermediate that is suitably positioned to react with the tethered aromatic ring. For instance, if the cyclopropyl ring in a derivative of this compound were to open under the influence of a Lewis acid or a radical initiator, the resulting carbocation or radical could undergo an intramolecular cyclization with the electron-rich benzene ring. Such intramolecular donor-acceptor cyclopropane ring-opening cyclizations are known to be versatile methods for constructing carbocyclic and heterocyclic scaffolds. researchgate.net

A hypothetical cascade could be initiated by the formation of a radical on the ethoxy chain, which then induces the ring-opening of the cyclopropyl group to form a primary radical. This primary radical could then add to the aromatic ring in an intramolecular fashion, leading to a spirocyclic or fused ring system after rearomatization. Visible-light-mediated intramolecular radical cyclization of amide-tethered alkylidenecyclopropanes to form polycyclic benzazepine derivatives serves as an example of such a cascade. rsc.org

Intermolecular Cascades: In an intermolecular scenario, an external reagent could react with one part of the this compound molecule, generating an intermediate that then reacts with another part of the same molecule. For example, the Buchner ring expansion involves the cyclopropanation of a benzene ring followed by an electrocyclic ring-opening to form a seven-membered ring. wikipedia.org While this is typically an intermolecular reaction with a carbene source, it illustrates how an initial reaction on the benzene ring can lead to a cascade involving a cyclopropane intermediate.

The following table presents examples of reaction cascades involving cyclopropanes or aromatic rings from the literature, which could serve as models for the potential reactivity of this compound.

Reaction TypeInitiator/CatalystKey TransformationProductRef.
Photochemical CascadeVisible LightCyclopropanation, ring-opening, Michael additionHeterocyclic derivatives researchgate.net
Organocatalytic CascadeChiral AmineMichael-alkylation-retro-Michaelα-Substituted malonate α,β-unsaturated aldehydes organic-chemistry.org
Gold-Catalyzed Arene CyclopropanationGold CarbeneCyclopropanation, electrocyclic ring-openingTetrahydropyranone-fused cycloheptatrienes nih.gov
Radical Ring-Opening/CyclizationPhotocatalyst (4CzIPN)Halogen atom transfer, radical cyclizationPolycyclic benzazepine derivatives rsc.org

This table showcases cascade reactions from related systems to suggest possible transformations for this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopropylethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Cyclopropylethoxy)benzene, a combination of 1D and 2D NMR experiments would provide an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing downfield due to ring current effects, and aliphatic protons appearing upfield.

The aromatic protons on the monosubstituted benzene (B151609) ring would typically appear in the 6.8–7.4 ppm region. libretexts.org The protons in the ortho position (H-2', H-6') are expected to be the most deshielded of the aromatic protons due to their proximity to the electron-withdrawing oxygen atom, followed by the para proton (H-4'), and then the meta protons (H-3', H-5'). The protons of the ethoxy group, being adjacent to the oxygen, will be shifted downfield. The methylene (B1212753) group attached to the phenoxy oxygen (H-1) would likely resonate around 4.0 ppm, while the adjacent methylene group (H-2) would appear further upfield.

The protons of the cyclopropyl (B3062369) group are characteristically found in the highly shielded, upfield region of the spectrum, typically between 0.2 and 1.0 ppm. researchgate.netchemicalbook.com The methine proton (H-3) would appear as a complex multiplet due to coupling with the four methylene protons (H-2, H-4, H-5). The four methylene protons on the cyclopropyl ring (H-4, H-5) are diastereotopic and would present as two separate complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2', H-6' (ortho)6.8 - 7.0Doublet (d)2H
H-3', H-5' (meta)7.2 - 7.4Triplet (t)2H
H-4' (para)6.9 - 7.1Triplet (t)1H
H-1 (-O-CH₂ -)~4.0Triplet (t)2H
H-2 (-CH₂ -Cyclopropyl)~1.7Quartet (q)2H
H-3 (Cyclopropyl-CH )0.7 - 1.0Multiplet (m)1H
H-4, H-5 (Cyclopropyl-CH₂ )0.2 - 0.6Multiplet (m)4H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Aromatic carbons typically resonate between 110 and 160 ppm. oregonstate.edu The carbon atom attached to the oxygen (ipso-carbon, C-1') is expected to be the most downfield of the aromatic signals, appearing around 158-160 ppm. libretexts.orghw.ac.uk The carbons of the ethoxy chain will be in the 50-90 ppm range. libretexts.org The cyclopropyl carbons are highly shielded and appear significantly upfield, often below 20 ppm, with the unsubstituted methylene carbons (C-4, C-5) potentially showing shifts near or even below 0 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (ipso)158 - 160
C-3', C-5' (meta)128 - 130
C-2', C-6' (ortho)114 - 116
C-4' (para)120 - 122
C-1 (-O-C H₂-)68 - 72
C-2 (-C H₂-Cyclopropyl)35 - 40
C-3 (Cyclopropyl-C H)10 - 15
C-4, C-5 (Cyclopropyl-C H₂)3 - 8

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through bonds. It would show correlations between the ortho and meta protons, and between the meta and para protons of the benzene ring. Crucially, it would also establish the connectivity of the ethoxy chain by showing a cross-peak between the H-1 and H-2 protons, and between the H-2 and H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s) (e.g., C-1 with H-1, C-2' with H-2', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule. For instance, correlations would be expected from the H-1 protons to the ipso-carbon (C-1') and to C-2, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. uic.edu This is particularly useful for confirming conformation and the spatial relationship between different parts of the molecule. A NOESY spectrum would be expected to show a cross-peak between the methylene protons of the ethoxy group (H-1) and the ortho protons of the benzene ring (H-2', H-6'), confirming their spatial proximity. slideshare.netacs.org

Mass Spectrometry (MS) for Molecular and Fragment Information

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄O), the expected exact mass for the molecular ion [M]⁺• would be approximately 162.1045. This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing the compound in complex mixtures, such as reaction products or biological samples. lcsciences.com The compound would first be separated on an LC column, and the eluent would be introduced into the mass spectrometer.

The resulting mass spectrum would show the protonated molecule [M+H]⁺ (m/z ≈ 163.1123) or other adducts depending on the solvent system used. Tandem mass spectrometry (MS/MS) could then be performed on this ion to induce fragmentation. The fragmentation of aromatic ethers is well-characterized. whitman.edu Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the ethyl chain and the cyclopropyl group.

Cleavage of the C-O bond: Breakage of the bond between the oxygen and the ethyl group, leading to a phenoxy radical and a cyclopropylethyl cation (or vice versa). miamioh.edulibretexts.org

Cleavage beta to the aromatic ring: Breakage of the C-O bond is a common fragmentation pathway for aryl ethers. whitman.edu

These fragmentation patterns provide a "fingerprint" that can be used to confirm the structure and identify the compound in complex matrices. peerj.com

Fragmentation Pathway Analysis

The analysis of the fragmentation pathway of this compound via mass spectrometry provides significant insights into its molecular structure. While a publicly available mass spectrum for this specific compound is not readily found, a theoretical fragmentation pattern can be reliably predicted based on established principles for aromatic ethers, cyclopropyl moieties, and alkyl chains. Upon electron ionization, the molecule will form a molecular ion (M•+), which then undergoes a series of cleavage and rearrangement reactions to produce characteristic fragment ions.

Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability conferred by the benzene ring. The primary fragmentation pathways for this compound are expected to involve cleavages at the ether linkage and within the side chain, driven by the formation of stable carbocations and radicals.

Key predictable fragmentation pathways include:

Alpha (α)-Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this can occur at the Cα-Cβ bond of the ethoxy chain, leading to the loss of a cyclopropylmethyl radical (•CH₂-c-C₃H₅). This process would result in a resonance-stabilized oxonium ion at m/z 107.

Beta (β)-Cleavage: Cleavage of the bond beta to the aromatic ring is a common pathway for aryl alkyl ethers. This would involve the scission of the O-CH₂ bond, leading to the formation of a phenoxy radical (C₆H₅O•) and a cyclopropylethyl cation (C₅H₉⁺) with an m/z of 69. Alternatively, cleavage can produce a phenol (B47542) cation-radical at m/z 94 through a hydrogen rearrangement, a characteristic fragmentation for aromatic ethers with longer alkyl chains.

Benzylic-type Cleavage: Although not a true benzylic position, the bond between the oxygen and the aromatic ring can cleave. This would lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and a (2-cyclopropylethoxy) radical.

Fragmentation of the Cyclopropyl Ring: The cyclopropyl group itself can undergo ring-opening and subsequent fragmentation, typically involving the loss of neutral molecules like ethene (C₂H₄), leading to smaller fragment ions.

A summary of the most probable and significant fragment ions is presented in the table below.

m/z Value Proposed Ion Structure Fragmentation Pathway
162[C₁₁H₁₄O]•+Molecular Ion (M•+)
107[C₆H₅OCH₂]⁺α-Cleavage with loss of •C₃H₅ (cyclopropyl radical)
94[C₆H₅OH]•+Cleavage of the C-C bond beta to the ring with hydrogen rearrangement
93[C₆H₅O]⁺Cleavage of the O-CH₂ bond with charge on the phenoxy group
77[C₆H₅]⁺Cleavage of the Ar-O bond
69[CH₂(CH₂)c-C₃H₅]⁺β-Cleavage with charge on the alkyl fragment
41[C₃H₅]⁺Fragment from the cyclopropyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display a combination of absorption bands corresponding to the aromatic ring, the ether linkage, the cyclopropyl group, and the aliphatic chain.

The key diagnostic absorption bands are:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations on the benzene ring. vscht.cz

Aliphatic C-H Stretching: Absorptions in the region of 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the ethyl and cyclopropyl groups. uc.edu The C-H bonds of the cyclopropyl ring may also show a distinct band near 3080 cm⁻¹. docbrown.info

Aromatic C=C Stretching: One to two sharp bands in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring. uc.edu

Ether C-O-C Stretching: Aryl alkyl ethers typically show two strong C-O stretching bands. youtube.com An asymmetric stretch is expected near 1250 cm⁻¹, and a symmetric stretch appears around 1040 cm⁻¹. youtube.comlibretexts.org This pair of intense peaks is highly characteristic of the mixed aromatic-aliphatic ether structure. spectroscopyonline.com

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has characteristic skeletal vibration absorption bands, often referred to as "ring breathing," which typically appear in the 1020-1000 cm⁻¹ region. docbrown.info

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region can indicate the substitution pattern on the benzene ring. For a monosubstituted ring, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹. uc.edu

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3000Medium
Cyclopropyl C-HStretch~3080Medium
Aliphatic C-HStretch3000 - 2850Strong
Aromatic C=CStretch1600 - 1475Medium-Weak
Ether (Aryl-O)Asymmetric C-O Stretch~1250Strong
Ether (Alkyl-O)Symmetric C-O Stretch~1040Strong
Cyclopropyl RingSkeletal Vibration1020 - 1000Medium
Aromatic C-HOut-of-Plane Bend770 - 690Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties. wikipedia.org

For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the formation of a crystalline derivative. A search of publicly available crystallographic databases reveals no published crystal structure for this compound.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for a molecule with the characteristics of this compound.

HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate due to the compound's nonpolar nature.

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is the standard choice for separating hydrophobic aromatic compounds. sielc.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water would be used as the eluent. The composition would be optimized in an isocratic or gradient mode to achieve adequate retention and resolution from any impurities.

Detection: The presence of the benzene ring provides a strong chromophore, making UV detection a highly sensitive and suitable method. The detection wavelength would be set around 254 nm or 270 nm, where the phenyl group exhibits significant absorbance.

This setup would allow for the accurate determination of the purity of this compound and its quantification in various matrices.

Given its expected volatility, Gas Chromatography (GC) is an excellent method for the analysis of this compound. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Stationary Phase: A nonpolar or mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), would provide good separation based on boiling point and polarity.

Temperature Program: A programmed temperature ramp, for instance, starting at a low temperature (e.g., 80 °C) and increasing to a higher temperature (e.g., 250 °C), would be used to ensure the efficient elution of the compound and separation from any related substances.

Detector: A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis. For qualitative analysis and structural confirmation, a Mass Spectrometer (MS) detector is invaluable, as it provides both retention time data and a mass spectrum for each eluting peak, allowing for fragmentation pattern analysis as described in section 4.2.3. tisserandinstitute.org

Other Advanced Analytical Techniques

Beyond the core techniques already discussed, other advanced analytical methods provide complementary information for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear in the downfield region, typically between 6.8 and 7.4 ppm. mnstate.eduoregonstate.edu The protons of the -OCH₂- group would be deshielded by the adjacent oxygen, appearing around 4.0 ppm. oregonstate.edu The protons of the -CH₂- group adjacent to the cyclopropyl ring and the cyclopropyl protons themselves would resonate in the upfield region, generally between 0.2 and 1.5 ppm. netlify.app

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The aromatic carbons would resonate in the 110-160 ppm range, with the oxygen-substituted carbon (ipso-carbon) appearing furthest downfield (~158-160 ppm). hw.ac.uk The carbons of the ethoxy chain would appear in the 50-80 ppm region. fiveable.meoregonstate.edu The carbons of the cyclopropyl ring are highly shielded and would appear in the upfield region, typically below 20 ppm. process-nmr.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, would be expected to show characteristic absorptions for the substituted benzene ring, usually a strong band around 220 nm and a weaker, fine-structured band around 270 nm. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Cyclopropylethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule from first principles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Future Research Directions and Perspectives in 2 Cyclopropylethoxy Benzene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The classical synthesis of aryl ethers, such as (2-Cyclopropylethoxy)benzene, often relies on the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide and is known for its reliability. jk-sci.comwikipedia.orglibretexts.orgchem-station.com However, traditional approaches often utilize harsh bases, organic solvents, and can generate significant salt byproducts, which are not aligned with the principles of green chemistry. orgchemres.org Future research should focus on developing more sustainable and efficient synthetic routes.

Green Alternatives to Traditional Synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with solvent-free conditions on a solid support like potassium carbonate has been shown to be an efficient and environmentally friendly method for the synthesis of alkyl aryl ethers. orgchemres.org This approach could be adapted for the synthesis of this compound, potentially leading to shorter reaction times and higher yields.

Phase-Transfer Catalysis (PTC): PTC offers a green alternative by facilitating the reaction between reactants in different phases, often an aqueous and an organic phase. crdeepjournal.orgjetir.orgyoutube.com This technique can eliminate the need for anhydrous conditions and expensive aprotic solvents. jetir.org Quaternary ammonium salts are common phase-transfer catalysts that could be employed in the synthesis of this compound. acs.org

Catalytic Williamson Ether Synthesis (CWES): At elevated temperatures (above 300 °C), a catalytic version of the Williamson ether synthesis can be achieved using weak alkylating agents like alcohols in the presence of catalytic amounts of an alkali metal benzoate and phenolate. acs.orgresearchgate.net This process avoids the stoichiometric production of salt and utilizes less hazardous reagents.

Synthesis MethodKey FeaturesPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Solvent-free conditions, rapid heatingReduced reaction time, lower energy consumption, minimal solvent waste. orgchemres.org
Phase-Transfer Catalysis Biphasic system, use of a catalyst to transfer reactantsAvoids anhydrous conditions, use of less expensive and hazardous solvents. crdeepjournal.orgjetir.org
Catalytic Williamson Ether Synthesis High temperature, catalytic cycle, weak alkylating agentsAvoids stoichiometric salt formation, utilizes readily available reagents. acs.orgresearchgate.net

Exploration of Novel Reactivity Patterns

The chemical behavior of this compound is dictated by its constituent functional groups: the ether linkage, the benzene (B151609) ring, and the cyclopropyl (B3062369) group. While the benzene ring can undergo typical electrophilic aromatic substitution, the interplay between the ether and the cyclopropyl group offers avenues for novel reactivity.

Potential Areas of Investigation:

Ether Cleavage: Ethers are generally stable but can be cleaved under strongly acidic conditions, such as with HBr or HI. wikipedia.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.comlibretexts.org The mechanism of cleavage (S(_N)1 or S(_N)2) depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.comopenstax.orglibretexts.org For this compound, the primary carbon adjacent to the cyclopropyl group would likely favor an S(_N)2 pathway. Investigating the selective cleavage of the ether bond could provide a route to functionalized phenols and cyclopropyl-containing alcohols.

Cyclopropane (B1198618) Ring-Opening Reactions: The strained three-membered ring of cyclopropane can undergo ring-opening reactions, particularly when activated by adjacent electron-withdrawing or -donating groups. nih.govresearchgate.net The ether oxygen in this compound could influence the reactivity of the cyclopropyl ring, making it susceptible to attack by nucleophiles or electrophiles under specific conditions. Exploring these reactions could lead to the synthesis of new linear-chain aromatic compounds.

Intramolecular Cyclization: The proximity of the cyclopropyl group and the benzene ring, connected by the flexible ethoxy linker, may allow for intramolecular cyclization reactions under appropriate catalytic conditions. For instance, Rh(II)-carbenoids have been used for enantioselective aryl C-H bond cyclopropylation, suggesting the possibility of forming more complex polycyclic structures from this compound. nih.gov

Advanced Characterization of Complex Derivatives

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Advanced spectroscopic and analytical techniques will be indispensable in this regard.

Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons (typically in the 7-8 ppm range), the protons on the carbon adjacent to the ether oxygen (downfield shift to around 3.4-4.5 ppm), and the unique upfield signals for the cyclopropyl protons. pressbooks.pubyoutube.com

¹³C NMR: The carbon NMR spectrum will show a downfield shift for the carbon atoms bonded to the ether oxygen, typically in the 50-80 ppm range. pressbooks.pubfiveable.me

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, will be essential for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the spatial proximity of different protons, aiding in conformational analysis. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong C-O stretching band in the range of 1000-1300 cm⁻¹. For alkyl aryl ethers, two distinct bands are typically observed around 1250 cm⁻¹ and 1040 cm⁻¹. pressbooks.pubfiveable.mequimicaorganica.org

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for determining the exact molecular weight and elemental composition of newly synthesized derivatives. Analysis of the fragmentation patterns can also provide valuable structural information.

X-ray Crystallography: For solid derivatives, single-crystal X-ray crystallography can provide definitive proof of the molecular structure, including bond lengths, bond angles, and conformational details in the solid state. rsc.org

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Aromatic protons (~7-8 ppm), -OCH₂- protons (~3.4-4.5 ppm), cyclopropyl protons (upfield region). pressbooks.pubyoutube.com
¹³C NMR Aromatic carbons, -OCH₂- carbon (~50-80 ppm), cyclopropyl carbons. pressbooks.pubfiveable.me
IR Spectroscopy Strong C-O stretching bands (~1250 cm⁻¹ and ~1040 cm⁻¹). pressbooks.pubfiveable.mequimicaorganica.org

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. acs.org For this compound, computational methods can provide valuable insights that guide experimental design and help in the interpretation of results.

Applications of Computational Chemistry:

Conformational Analysis: this compound has several rotatable bonds, leading to a number of possible conformations. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict the most stable geometries. nih.govnih.govchemrxiv.org This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Data: Quantum chemical calculations can predict NMR chemical shifts and IR vibrational frequencies. researchgate.netresearchgate.net Comparing these predicted data with experimental spectra can aid in the structural confirmation of this compound and its derivatives.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential reactions, such as ether cleavage or cyclopropane ring-opening. This can provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.

Electronic Property Analysis: DFT calculations can provide information about the electronic structure of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are key to understanding the molecule's reactivity and its potential as a building block in materials science.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Cyclopropylethoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis, involving nucleophilic substitution between cyclopropylethyl bromide and a phenolic derivative. Optimize reaction conditions by:

  • Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the alkyl bromide intermediate.
  • Employing a base such as NaH or K₂CO₃ to deprotonate the phenol and facilitate nucleophilic attack.
  • Monitoring temperature (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The cyclopropane protons (~0.5–1.5 ppm) and ethoxy group (-OCH₂CH₂C₃H₅) protons (δ 3.5–4.5 ppm) are diagnostic. Compare with ¹³C NMR data for similar structures (e.g., 13C shifts for cyclopropane carbons at ~5–15 ppm) .
  • IR Spectroscopy : Identify ether C-O stretches (~1100 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion (m/z 162.1 for C₁₁H₁₄O) and fragmentation patterns .

Q. What are the key considerations in designing experiments to assess the stability of this compound under various conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or reflux experiments in inert solvents (e.g., toluene) to detect decomposition (e.g., cyclopropane ring opening).
  • Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–14) at 25–60°C, analyzing by GC-MS for hydrolysis products like phenol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, NOESY) and X-ray crystallography for unambiguous structural confirmation.
  • Computational Validation : Use density functional theory (DFT) to calculate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data.
  • Reproducibility Checks : Standardize solvent, temperature, and concentration across labs to minimize variability .

Q. What computational methods assist in predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to model transition states for electrophilic attack (e.g., nitration, halogenation).
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict regioselectivity. The electron-donating ethoxy group activates the para position, but steric hindrance from the cyclopropane may favor meta substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

Q. How do steric effects from the cyclopropylethoxy group influence the regioselectivity of subsequent chemical modifications?

  • Methodological Answer :

  • Crystallographic Studies : Determine bond angles and spatial constraints using single-crystal X-ray diffraction.
  • Steric Maps : Generate steric hindrance maps (e.g., using SambVca software) to quantify % buried volume around reactive sites.
  • Comparative Reactivity Assays : Compare reaction outcomes with analogous non-cyclopropane derivatives (e.g., ethoxybenzene) to isolate steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.